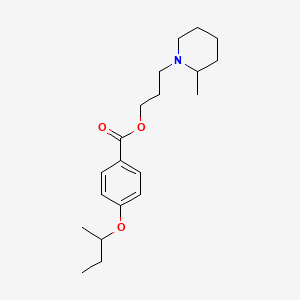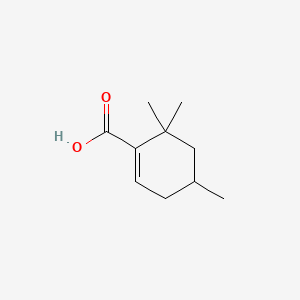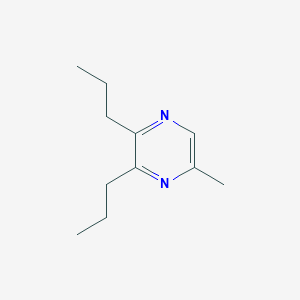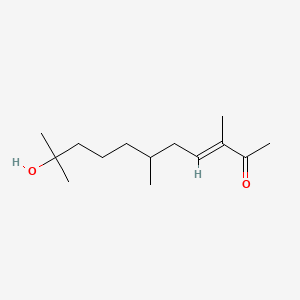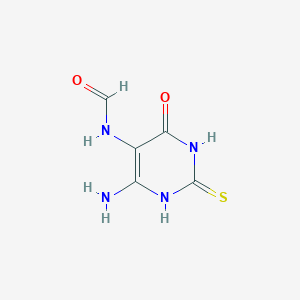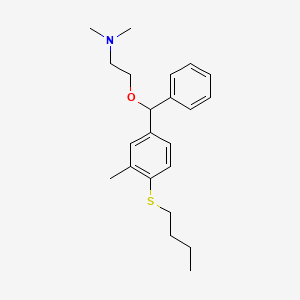
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is a chemical compound with the molecular formula C21H28ClNO. . This compound is primarily recognized for its use in the medical field as an opioid analgesic, which means it is used to relieve pain. It is a synthetic opioid that acts on the central nervous system to produce pain relief and sedation .
Preparation Methods
The synthesis of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves several steps. One common method includes the reaction of diphenylacetonitrile with 1,1-dimethyl-3-chloropropane in the presence of a strong base to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and reduction, to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is used in studies related to the central nervous system, particularly in understanding the mechanisms of pain and addiction.
Medicine: It is used in the treatment of chronic pain and opioid dependence. It is also used in research related to the development of new analgesics and addiction treatments.
Mechanism of Action
The mechanism of action of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves its interaction with the mu-opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals and produces analgesic effects. It also affects the release of neurotransmitters such as dopamine and serotonin, which play a role in mood regulation and pain perception .
Comparison with Similar Compounds
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is similar to other opioid analgesics such as morphine and fentanyl. it has a longer duration of action and a different side effect profile. Unlike morphine, it is less likely to cause respiratory depression, making it a safer option for long-term pain management . Similar compounds include:
Morphine: A natural opioid derived from the opium poppy.
Fentanyl: A synthetic opioid that is more potent than morphine.
Oxycodone: A semi-synthetic opioid used for pain relief.
Properties
CAS No. |
63834-35-5 |
|---|---|
Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
trimethyl-(5-oxo-4,4-diphenylheptan-2-yl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(17-18(2)23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GENRUBKMOWZCII-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)C(CC(C)[N+](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


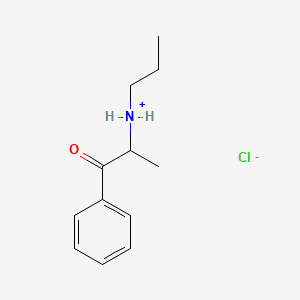
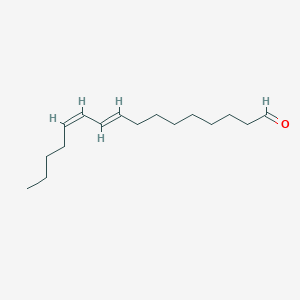
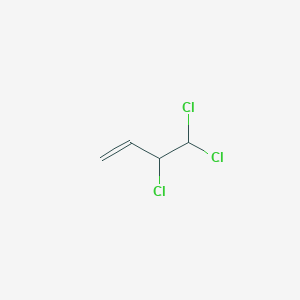


![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
